1H-indole-5-thiol
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Overview
Description
1H-indole-5-thiol is an organic compound belonging to the indole family, characterized by a thiol group (-SH) attached to the fifth position of the indole ring. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The thiol group in this compound imparts unique chemical properties, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-indole-5-thiol can be synthesized through several methods. One common approach involves the reaction of indole-5-carboxylic acid with a thiolating agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1H-indole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Thioethers, acyl derivatives.
Scientific Research Applications
1H-indole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antioxidant and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-indole-5-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes such as apoptosis, cell proliferation, and oxidative stress response .
Comparison with Similar Compounds
1H-indole-3-thiol: Similar structure but with the thiol group at the third position.
1H-indole-2-thiol: Thiol group at the second position.
5-methyl-1H-indole-5-thiol: Methyl group at the fifth position along with the thiol group.
Uniqueness: 1H-indole-5-thiol is unique due to the specific positioning of the thiol group, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and applications compared to other indole thiol derivatives .
Properties
Molecular Formula |
C8H7NS |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
1H-indole-5-thiol |
InChI |
InChI=1S/C8H7NS/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H |
InChI Key |
WSOPGYGWTCEBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1S |
Origin of Product |
United States |
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